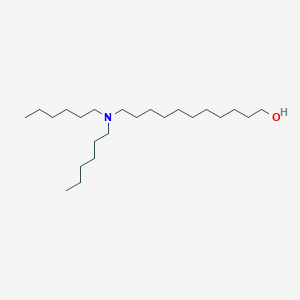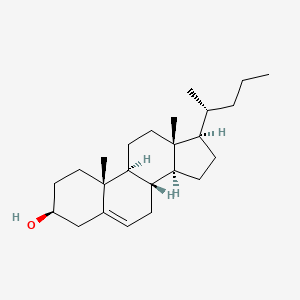
Chol-5-en-3-beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chol-5-en-3-beta-ol, also known as cholesterol, is a lipid molecule that is an essential component of cell membranes in animals. It is a steroid with a molecular formula of C27H46O and plays a crucial role in maintaining the structural integrity and fluidity of cell membranes. Cholesterol is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chol-5-en-3-beta-ol can be synthesized through various chemical routes. One common method involves the reduction of cholest-5-en-3-one using sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of cholesterol from animal sources such as egg yolk or liver. The extracted cholesterol is then purified through crystallization and other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Chol-5-en-3-beta-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cholest-5-en-3-one using oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).
Reduction: The reduction of chol-5-en-3-one to this compound can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: This compound can undergo substitution reactions to form derivatives such as cholesteryl esters.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) in alcoholic solvents.
Substitution: Various acyl chlorides and anhydrides for esterification reactions.
Major Products Formed
Oxidation: Cholest-5-en-3-one.
Reduction: this compound.
Substitution: Cholesteryl esters and other derivatives.
Applications De Recherche Scientifique
Chol-5-en-3-beta-ol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Essential for studying cell membrane structure and function.
Medicine: Cholesterol levels are monitored to assess cardiovascular health. It is also used in the formulation of lipid-based drug delivery systems.
Industry: Used in the production of cosmetics, food additives, and pharmaceuticals.
Mécanisme D'action
Chol-5-en-3-beta-ol exerts its effects primarily through its role in cell membranes. It modulates membrane fluidity and permeability, influencing the function of membrane-bound proteins and receptors. Cholesterol also serves as a precursor for the synthesis of steroid hormones, which regulate various physiological processes. The molecular targets and pathways involved include interactions with membrane lipids and proteins, as well as enzymatic pathways for steroidogenesis .
Comparaison Avec Des Composés Similaires
Chol-5-en-3-beta-ol can be compared with other similar compounds such as:
Cholest-5-en-3-one: An oxidized form of cholesterol with a ketone group at the C3 position.
Cholesteryl esters: Esterified forms of cholesterol with fatty acids.
Lathosterol: A precursor in the biosynthesis of cholesterol with a similar structure but differing in the position of double bonds.
This compound is unique due to its critical role in cell membrane structure and function, as well as its involvement in the synthesis of essential biomolecules .
Propriétés
Numéro CAS |
5255-15-2 |
|---|---|
Formule moléculaire |
C24H40O |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H40O/c1-5-6-16(2)20-9-10-21-19-8-7-17-15-18(25)11-13-23(17,3)22(19)12-14-24(20,21)4/h7,16,18-22,25H,5-6,8-15H2,1-4H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
Clé InChI |
NBDWSJHVNDJYOS-OLSVQSNTSA-N |
SMILES isomérique |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


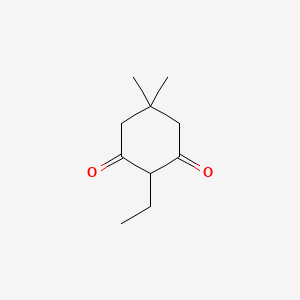
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)


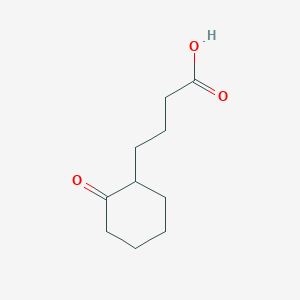
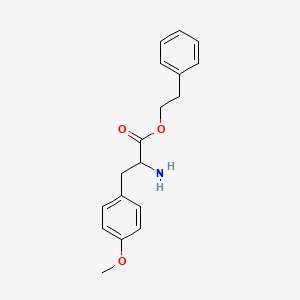
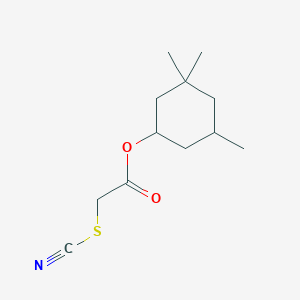

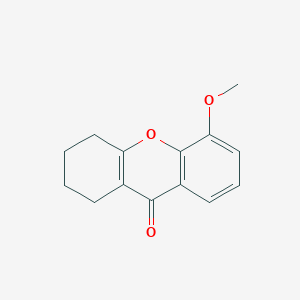
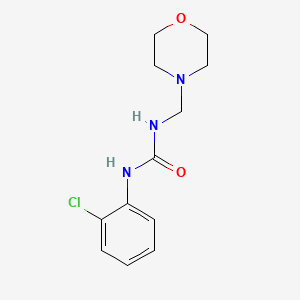
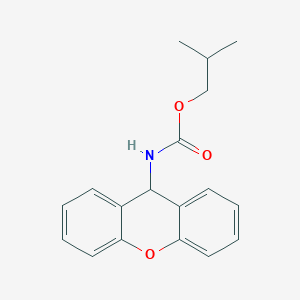
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
